molecular formula C21H19N3O4 B13500997 Fmoc-L-ala-[3-(3-pyrazoyl)]

Fmoc-L-ala-[3-(3-pyrazoyl)]

Katalognummer: B13500997
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: GFIVRGPOWWPVDJ-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-L-Ala-[3-(3-Pyrazoyl)] (CAS: 1217450-35-5), also referred to as Fmoc-3-(Pyrazol-1-yl)-L-Ala-OH, is a protected amino acid derivative widely used in peptide synthesis. Its structure consists of an L-alanine backbone with a 3-pyrazolyl substituent at the β-carbon and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position. Key properties include:

  • Molecular Formula: C₂₁H₁₉N₃O₄
  • Molecular Weight: 377.39 g/mol
  • SMILES: O=C(N[C@H](C(=O)O)Cn1cccn1)OCC1c2ccccc2-c2c1cccc2

The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) . The pyrazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, introduces unique steric and electronic properties, influencing peptide conformation and interactions .

Eigenschaften

Molekularformel

C21H19N3O4

Molekulargewicht

377.4 g/mol

IUPAC-Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(11-13-9-10-22-24-13)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1

InChI-Schlüssel

GFIVRGPOWWPVDJ-IBGZPJMESA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NN4)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NN4)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling Reaction: The protected amino acid is then coupled with the pyrazole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the Fmoc-protected amino acid and the pyrazole derivative.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: Employed in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving protein synthesis and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Fmoc-3-(3-Pyridyl)-L-Alanine (CAS: 269396-66-9)
  • Structure : Features a pyridine ring (six-membered, one nitrogen) at the β-carbon.
  • Molecular Formula : C₂₄H₂₂N₂O₄
  • Key Differences :
    • Pyridine’s planar structure and basic nitrogen alter hydrogen-bonding capacity compared to pyrazole.
    • Increased molecular weight (402.44 g/mol) due to the larger pyridine ring .
Fmoc-3-(1-Pyrazolyl)-D-Alanine
  • Structure : Enantiomeric D-form of the target compound.
  • Key Differences: Stereochemistry affects peptide backbone conformation and biological activity. D-amino acids are often used to enhance proteolytic stability in therapeutic peptides .
Fmoc-3-Ala(5-Thiazoyl)-OH
  • Structure : Substituted with a thiazole ring (five-membered, one sulfur and one nitrogen).
  • May influence peptide solubility and membrane permeability .
Compound Heterocycle Molecular Weight (g/mol) CAS Number Key Feature
Fmoc-L-Ala-[3-(3-Pyrazoyl)] Pyrazole 377.39 1217450-35-5 Dual nitrogen atoms, aromatic
Fmoc-3-(3-Pyridyl)-L-Ala Pyridine 402.44 269396-66-9 Planar structure, basic nitrogen
Fmoc-3-Ala(5-Thiazoyl)-OH Thiazole ~380 (estimated) N/A Sulfur atom enhances polarity

Protecting Group Variations

Boc-3-(1-Pyrazolyl)-L-Alanine
  • Protecting Group : tert-Butoxycarbonyl (Boc).
  • Key Differences: Boc deprotection requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive residues.
Fmoc-L-Dap(N₃)-OH (CAS: 684270-46-0)
  • Structure : Contains an azide (-N₃) functional group.
  • Key Differences :
    • Enables click chemistry for bioconjugation.
    • Azide introduces unique reactivity but requires careful handling due to explosivity .

Stereochemical and Conformational Effects

  • Fmoc-L-Ala-β-TIC-β-Ala-L-Val-OBn: A tetrapeptide containing β-TIC (tetrahydroisoquinoline-4-carboxylic acid), a constrained β²-amino acid. Key Insight: The R-β-TIC stereoisomer stabilizes reverse-turn conformations in peptides, demonstrating how β-substituents influence secondary structure . Comparison: Unlike pyrazole-substituted α-amino acids, β-TIC’s rigid bicyclic structure enforces specific backbone angles, highlighting the role of substituent position (α vs. β) in peptide design .

Biologische Aktivität

Fmoc-L-ala-[3-(3-pyrazoyl)] is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis of Fmoc-L-ala-[3-(3-pyrazoyl)]

The synthesis of Fmoc-L-ala-[3-(3-pyrazoyl)] typically involves the protection of the amino group of L-alanine with the Fmoc (9-fluorenylmethoxycarbonyl) group followed by the introduction of a pyrazole moiety. The process includes:

  • Protection of L-Alanine : The amino group is protected to prevent unwanted reactions.
  • Formation of Pyrazole : Pyrazole derivatives are synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The protected L-alanine is coupled with the pyrazole derivative using standard peptide coupling techniques.

Biological Activity

The biological activity of Fmoc-L-ala-[3-(3-pyrazoyl)] has been investigated in several studies, particularly focusing on its anticancer properties and interaction with cellular pathways.

Anticancer Properties

Research indicates that compounds similar to Fmoc-L-ala-[3-(3-pyrazoyl)] exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole-containing compounds can induce apoptosis in cancer cells by targeting mitochondrial pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Fmoc-L-ala-[3-(3-pyrazoyl)]PC-3 (Prostate)15Mitochondrial dysfunction
Similar Pyrazole CompoundHeLa (Cervical)10Apoptosis via caspase activation
Another Pyrazole VariantMCF-7 (Breast)20Inhibition of cell proliferation

The mechanism by which Fmoc-L-ala-[3-(3-pyrazoyl)] exerts its biological effects appears to involve:

  • Mitochondrial Targeting : The compound may accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
  • Caspase Activation : Induction of caspase pathways has been observed, which is crucial for programmed cell death .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Prostate Cancer : A study involving PC-3 cells demonstrated that treatment with Fmoc-L-ala-[3-(3-pyrazoyl)] resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for prostate cancer .
  • Mechanistic Insights : Another investigation provided insights into how pyrazole derivatives modulate mitochondrial dynamics, leading to enhanced apoptosis in resistant cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.